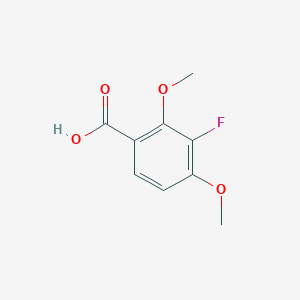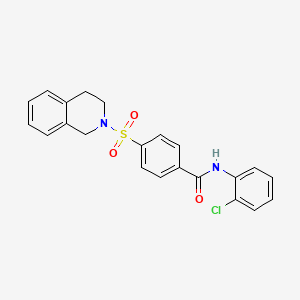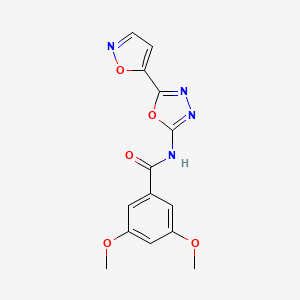![molecular formula C16H20Cl2N2O2S B2626459 [4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone CAS No. 2415514-29-1](/img/structure/B2626459.png)
[4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone, also known as DT-13, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic properties. DT-13 belongs to the class of thiomorpholines and has been shown to possess various biological activities.
作用機序
The mechanism of action of [4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone is not fully understood. However, studies have suggested that [4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone may exert its biological activities through the inhibition of various signaling pathways. [4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. [4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. Furthermore, [4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
[4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that [4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone can induce apoptosis, a process of programmed cell death, in cancer cells. [4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Furthermore, [4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has been shown to possess antioxidant activity, which can protect cells from oxidative stress.
実験室実験の利点と制限
[4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a promising candidate for further research. [4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone is also easy to synthesize and purify, which makes it readily available for lab experiments. However, there are some limitations to using [4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone in lab experiments. The mechanism of action of [4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone is not fully understood, which makes it difficult to design experiments to elucidate its biological activities. Furthermore, the efficacy and safety of [4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone in vivo have not been fully investigated, which limits its potential for clinical use.
将来の方向性
There are several future directions for the study of [4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone. One potential direction is to investigate the efficacy and safety of [4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone in animal models of cancer and inflammation. This would provide valuable information on the potential therapeutic applications of [4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone. Another potential direction is to investigate the mechanism of action of [4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone in more detail. This would allow for the design of more targeted experiments to elucidate the biological activities of [4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone. Furthermore, the development of [4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone analogs with improved efficacy and safety profiles could lead to the discovery of novel therapeutic agents.
合成法
[4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone can be synthesized using a multi-step process. The starting material for the synthesis is 2,4-dichlorobenzyl alcohol, which is reacted with morpholine in the presence of a base to form the intermediate compound, 4-(2,4-dichlorobenzyl)morpholine. The next step involves the reaction of this intermediate with thiomorpholine in the presence of a reducing agent to yield [4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone. The synthesis method of [4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has been optimized to obtain high yields and purity of the final compound.
科学的研究の応用
[4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has been extensively studied for its potential therapeutic properties. It has been shown to possess anticancer, anti-inflammatory, and antimicrobial activities. In vitro studies have demonstrated that [4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. [4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, [4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has exhibited antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
[4-[(2,4-dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O2S/c17-13-2-1-12(14(18)9-13)10-19-3-6-22-15(11-19)16(21)20-4-7-23-8-5-20/h1-2,9,15H,3-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNIURVNDDMUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=C(C=C(C=C2)Cl)Cl)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,4-Dichlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/no-structure.png)

![Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate](/img/structure/B2626386.png)

![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2626388.png)
![(E)-3-[4-(benzyloxy)phenyl]-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2626391.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2626398.png)
![3-methoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2626399.png)